molecular formula C17H12OS B14346162 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one CAS No. 93486-61-4

1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14346162
CAS No.: 93486-61-4
M. Wt: 264.3 g/mol
InChI Key: MIYWYYPJOPEBHY-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused with a thiophene ring. This compound is known for its diverse pharmacological applications due to its structural versatility and potential therapeutic effects .

Preparation Methods

The synthesis of 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines.

Scientific Research Applications

1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its structural versatility and the wide range of biological activities it exhibits.

Properties

CAS No.

93486-61-4

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H12OS/c18-15(11-10-13-6-2-1-3-7-13)17-12-14-8-4-5-9-16(14)19-17/h1-12H

InChI Key

MIYWYYPJOPEBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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